molecular formula C13H22N4O2 B8246210 tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate

Cat. No.: B8246210
M. Wt: 266.34 g/mol
InChI Key: WLXUNGWFWAZEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazine ring substituted with three methyl groups and a hydrazine carboxylate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrazine Carboxylate Formation: The hydrazine moiety is introduced by reacting the pyrazine derivative with hydrazine hydrate, followed by the addition of tert-butyl chloroformate to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazine ring or the hydrazine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace one of the methyl groups or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction could lead to partially or fully reduced pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The hydrazine moiety is known for its biological activity, and derivatives of pyrazine have been studied for their antimicrobial, anticancer, and anti-inflammatory effects.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-((3,5-dimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate: Similar structure but with one less methyl group.

    tert-Butyl 2-((3,6-dimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate: Another similar compound with different methyl group positioning.

Uniqueness

tert-Butyl 2-((3,5,6-trimethylpyrazin-2-yl)methyl)hydrazine-1-carboxylate is unique due to the specific arrangement of its methyl groups on the pyrazine ring, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(3,5,6-trimethylpyrazin-2-yl)methylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-8-9(2)16-11(10(3)15-8)7-14-17-12(18)19-13(4,5)6/h14H,7H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXUNGWFWAZEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CNNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.